molecular formula C19H20N4O B13362490 N-(2,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(2,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13362490
M. Wt: 320.4 g/mol
InChI Key: NUGGIDZNPRELRS-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., an acid chloride or ester) under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its triazole ring and carboxamide group contribute to its versatility in various applications.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-5-ethyl-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C19H20N4O/c1-4-17-18(21-22-23(17)15-8-6-5-7-9-15)19(24)20-16-12-13(2)10-11-14(16)3/h5-12H,4H2,1-3H3,(H,20,24)

InChI Key

NUGGIDZNPRELRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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